N-(2-methylbut-3-ynyl)acetamide
Overview
Description
Molecular Structure Analysis
The molecular weight of N-(2-methylbut-3-ynyl)acetamide is 125.17 . The IUPAC name is N-(1,1-dimethyl-2-propynyl)acetamide . The InChI code is 1S/C7H11NO/c1-5-7(3,4)8-6(2)9/h1H,2-4H3,(H,8,9) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 102-106 degrees Celsius .Scientific Research Applications
Synthesis and Structural Studies
- Acetamide derivatives are synthesized for various applications, including as muscarinic agonists, showcasing their potential in biochemical applications. For example, substituted N-(silatran-1-ylmethyl)acetamides demonstrate partial muscarinic agonist activity, indicating their potential for binding to cholinoreceptors in ileal smooth muscle (Pukhalskaya et al., 2010).
- Another study focused on the synthesis of N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide, highlighting the compound's structural characterization through various spectroscopic analyses (Durgadas et al., 2013).
Biological and Photovoltaic Applications
- Research on bioactive benzothiazolinone acetamide analogs has shown their potential in photovoltaic efficiency modeling and ligand-protein interactions. These compounds exhibit good light harvesting efficiency and binding affinity with Cyclooxygenase 1 (COX1), suggesting their utility in dye-sensitized solar cells (DSSCs) and as ligands for biological targets (Mary et al., 2020).
Anticancer Activity
- The synthesis and biological evaluation of thiazole derivatives as anticancer agents have been explored, with certain compounds showing high selectivity against human lung adenocarcinoma cells. This research points to the therapeutic potential of acetamide derivatives in cancer treatment (Evren et al., 2019).
Thermodynamic Properties
- An extensive thermodynamic study of acetamide and its derivatives provided insights into their phase behavior, vapor pressures, and heat capacities. These findings contribute to a deeper understanding of the physical properties of acetamide derivatives, which is essential for their application in various industrial processes (Štejfa et al., 2020).
Synthesis Methods and Chemical Properties
- Studies on the synthesis and characterization of various acetamide derivatives, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, highlight the importance of understanding the chemical properties and synthesis routes of these compounds for their application in medicinal chemistry and material science (Zhong-cheng & Shu, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that amides, in general, can interact with various proteins and enzymes in the body .
Mode of Action
Amides are known to interact with their targets through various mechanisms, such as hydrogen bonding and electrostatic interactions . These interactions can lead to changes in the conformation and function of the target proteins or enzymes .
Biochemical Pathways
Amides can potentially influence a variety of biochemical pathways due to their ability to interact with numerous proteins and enzymes .
Pharmacokinetics
Amides, in general, are known to have diverse pharmacokinetic properties depending on their structure and the presence of functional groups .
Result of Action
The interaction of amides with proteins and enzymes can lead to changes in cellular processes and functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-methylbut-3-ynyl)acetamide . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .
properties
IUPAC Name |
N-(2-methylbut-3-ynyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-4-6(2)5-8-7(3)9/h1,6H,5H2,2-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNTVVDLCXKBOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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